The compound 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide is a novel small molecule designed as a dual inhibitor targeting Discoidin Domain Receptors 1 and 2. These receptors are implicated in various pathological processes, including cancer progression and inflammation. The compound was synthesized and evaluated for its biological activity, demonstrating significant potential in therapeutic applications, particularly in oncology and inflammatory diseases.
This compound was detailed in a study published in the Journal of Medicinal Chemistry, where it was synthesized and its biological properties were evaluated. The classification of this compound falls under the category of small-molecule inhibitors, specifically targeting receptor tyrosine kinases involved in cellular signaling pathways critical for tumor growth and inflammation .
The synthesis of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide primarily involves the following steps:
The synthesis was optimized to ensure high yields and purity (>95%) using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
The molecular formula is , with a molecular weight of approximately 465.51 g/mol. The structural features include an imidazo[1,2-a]pyrazin moiety linked via an ethynyl group to an isopropylbenzamide structure, which contributes to its biological activity.
The compound undergoes various chemical reactions that are essential for its pharmacological activity:
The mechanism of action involves the binding of the compound to the active sites of Discoidin Domain Receptors 1 and 2, preventing their interaction with ligands that promote tumor cell proliferation and inflammatory responses. This inhibition leads to reduced signaling through downstream pathways associated with cell survival and proliferation.
In studies, the compound showed a dose-dependent inhibition of interleukin-6 release, reinforcing its potential as an anti-inflammatory agent. Additionally, preclinical models indicated efficacy in reducing acute lung injury symptoms linked to inflammatory processes .
The compound exhibits solid-state characteristics typical for small molecules, including stability under ambient conditions and solubility profiles that favor oral administration.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirmed its structural integrity during synthesis .
The primary applications of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide include:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: